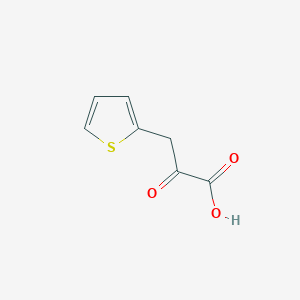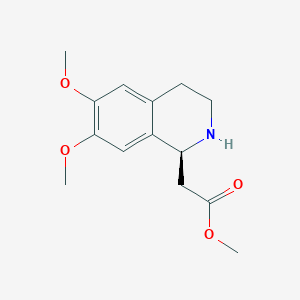
3,5-Difluor-4-methylanilin
Übersicht
Beschreibung
3,5-Difluoro-4-methylaniline is an organic compound with the molecular formula C7H7F2N. It is a derivative of aniline, where two fluorine atoms are substituted at the 3 and 5 positions of the benzene ring, and a methyl group is attached at the 4 position. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 4-methylaniline using elemental fluorine or a fluorinating agent like xenon difluoride (XeF2). The reaction is typically carried out under controlled conditions to prevent over-fluorination.
Nucleophilic Aromatic Substitution: Another approach is the nucleophilic aromatic substitution of 3,5-difluorobenzonitrile with methylamine, followed by reduction of the nitrile group to an amine.
Industrial Production Methods: The industrial production of 3,5-Difluoro-4-methylaniline often involves large-scale fluorination processes, where safety and environmental considerations are paramount. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: 3,5-Difluoro-4-methylaniline can be oxidized to form various oxidized derivatives, such as nitro compounds and quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.
Reduction Products: Reduced amines and other amine derivatives.
Substitution Products: Halogenated derivatives and other substituted anilines.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-4-methylaniline is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Biochemische Analyse
Biochemical Properties
3,5-Difluoro-4-methylaniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction with these enzymes often involves the formation of a reactive intermediate that can further react with other biomolecules, leading to various biochemical outcomes .
Cellular Effects
The effects of 3,5-Difluoro-4-methylaniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 3,5-Difluoro-4-methylaniline can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of key regulatory proteins. This modulation can result in changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, 3,5-Difluoro-4-methylaniline exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to specific biomolecules, such as enzymes or receptors. This binding can either inhibit or activate the target biomolecule, depending on the nature of the interaction. For instance, 3,5-Difluoro-4-methylaniline can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Difluoro-4-methylaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Difluoro-4-methylaniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to 3,5-Difluoro-4-methylaniline in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
The effects of 3,5-Difluoro-4-methylaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects. For example, high doses of 3,5-Difluoro-4-methylaniline have been associated with hepatotoxicity and nephrotoxicity in animal studies . These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings to avoid potential toxicity.
Metabolic Pathways
3,5-Difluoro-4-methylaniline is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of 3,5-Difluoro-4-methylaniline, leading to the formation of metabolites that can be further processed by other metabolic enzymes . The metabolic flux and levels of metabolites can be influenced by the presence of cofactors and other interacting molecules, which can modulate the overall metabolic outcome.
Transport and Distribution
The transport and distribution of 3,5-Difluoro-4-methylaniline within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 3,5-Difluoro-4-methylaniline across cellular membranes and its localization within different cellular compartments . The distribution pattern of 3,5-Difluoro-4-methylaniline can affect its bioavailability and overall efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 3,5-Difluoro-4-methylaniline is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 3,5-Difluoro-4-methylaniline may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its biochemical effects.
Wirkmechanismus
3,5-Difluoro-4-methylaniline is similar to other fluorinated anilines, such as 3,5-difluoroaniline and 2,4-difluoroaniline. its unique substitution pattern (fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position) gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other fluorinated anilines may not be suitable.
Vergleich Mit ähnlichen Verbindungen
3,5-Difluoroaniline
2,4-Difluoroaniline
2,3,4-Trifluoroaniline
4-(Trifluoromethyl)aniline
2-Fluoroaniline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3,5-difluoro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIOXIGUXPBDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372210 | |
| Record name | 3,5-difluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878285-13-3 | |
| Record name | 3,5-Difluoro-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878285-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-difluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/new.no-structure.jpg)
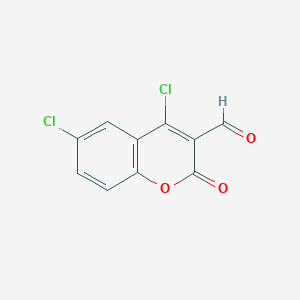
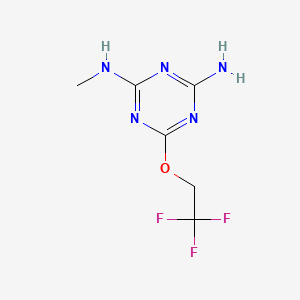
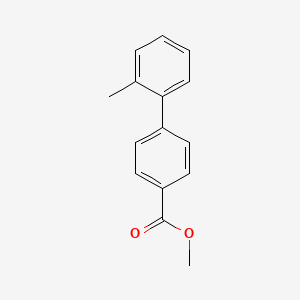
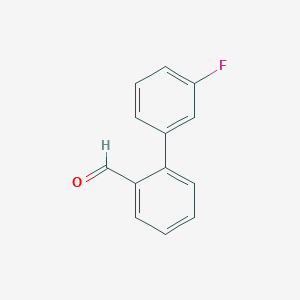
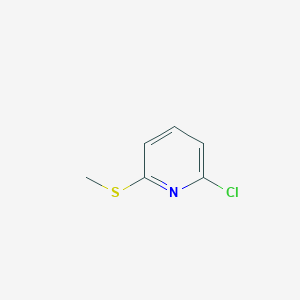
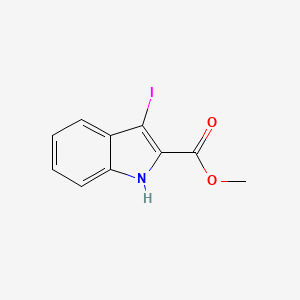
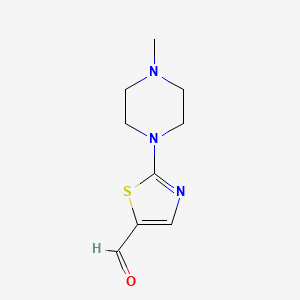
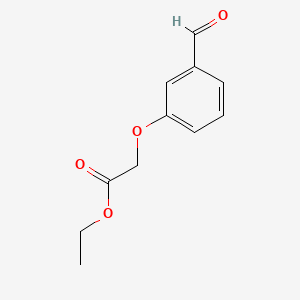

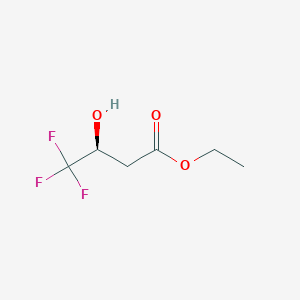
![4-chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1597609.png)
